
3-(2-(2-hydroxystyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(2-hydroxystyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the indolium family and is characterized by its indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the sulfonate group enhances its solubility in water, making it a versatile compound for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-hydroxystyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate typically involves a multi-step process. One common method includes the condensation of 2-hydroxyacetophenone with 3,3-dimethylindole in the presence of a strong acid catalyst. This reaction forms the intermediate 2-(2-hydroxystyryl)-3,3-dimethylindole, which is then reacted with propane-1-sulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of solvent-free mechanochemical methods has also been explored to reduce the environmental impact of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(2-hydroxystyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the styryl group can be reduced to single bonds.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(2-oxostyryl)-3,3-dimethylindole.
Reduction: Formation of 2-(2-ethylstyryl)-3,3-dimethylindole.
Substitution: Formation of various substituted indolium derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-(2-hydroxystyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems due to its strong fluorescence properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 3-(2-(2-hydroxystyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to interact with various enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-cancer effects. Additionally, its ability to generate reactive oxygen species (ROS) under certain conditions contributes to its therapeutic properties .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-(4-(diethylamino)-2-hydroxystyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate
- 3,3′-disulfanediyldi(1H-1,2,4-triazol-5-amine)
- 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]
Uniqueness
Compared to similar compounds, 3-(2-(2-hydroxystyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate stands out due to its unique combination of a hydroxystyryl group and a sulfonate groupIts strong fluorescence properties also make it a valuable tool in biological imaging and organic electronics .
Propiedades
Fórmula molecular |
C21H23NO4S |
|---|---|
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
3-[2-[(E)-2-(2-hydroxyphenyl)ethenyl]-3,3-dimethylindol-1-ium-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C21H23NO4S/c1-21(2)17-9-4-5-10-18(17)22(14-7-15-27(24,25)26)20(21)13-12-16-8-3-6-11-19(16)23/h3-6,8-13H,7,14-15H2,1-2H3,(H,24,25,26) |
Clave InChI |
YIVLCIYZFGXDBT-UHFFFAOYSA-N |
SMILES isomérico |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=CC=C3O)CCCS(=O)(=O)[O-])C |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=CC=C3O)CCCS(=O)(=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


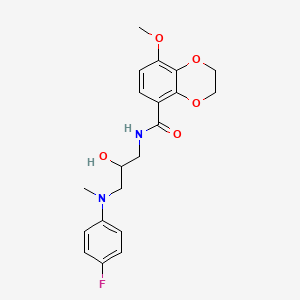
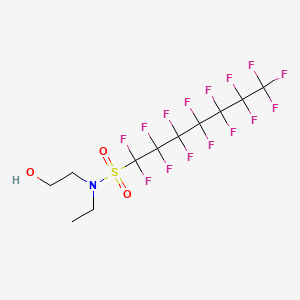
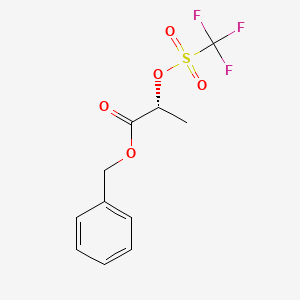
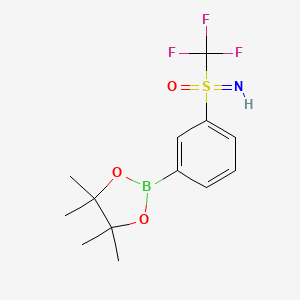
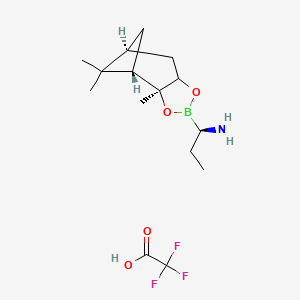
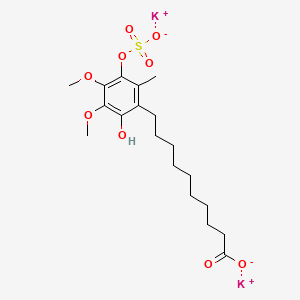
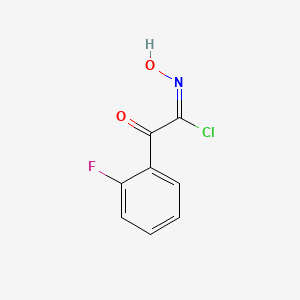
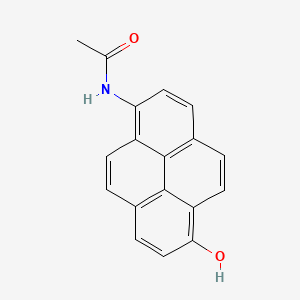
![N-[[2-(Methylthio)-5-thiazolyl]carbonyl]-glycine](/img/structure/B13409039.png)
![2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B13409042.png)

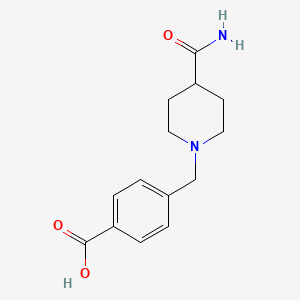
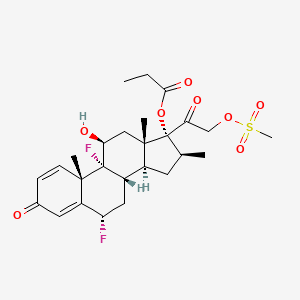
![1-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-2-methoxyethanone Hydrochloride](/img/structure/B13409059.png)
